molecular formula C12H17NO B1455511 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine CAS No. 910387-07-4

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine

Cat. No. B1455511
M. Wt: 191.27 g/mol
InChI Key: VUCTXUPEOREGIN-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine, also known as DBF or 7,8-Dihydroxyflavone, is a small molecule that has been found to have potential therapeutic benefits in a range of diseases. The compound is a flavone derivative and has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties.

Scientific Research Applications

Synthesis of Anti-Inflammatory Drugs

A key application of compounds related to 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine is in the synthesis of anti-inflammatory drugs. For example, an efficient synthesis method for 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a significant intermediate in the synthesis of licofelone, an anti-inflammatory drug, has been developed. This method involves a novel synthesis approach for unstable intermediates, followed by various chemical reactions including cyclization using Ag or Au catalysts (Rádl, Stach, Černý, & Klecán, 2009).

Analgesic Activity

Compounds derived from 1-benzofuran, such as 2-benzoyl- and 2-(pyridylcarbonyl)-1-benzofuran-3-amines, have been explored for their analgesic properties. These compounds were synthesized through specific reactions involving hydrolysis and alkylation, leading to the formation of derivatives with considerable analgesic activity. This suggests a potential application in pain management (Rádl, Hezký, Konvička, & Krejci, 2000).

Antibacterial and Antioxidant Studies

In a study exploring the synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, it was found that these compounds exhibit significant antibacterial and antioxidant activities. This indicates their potential use in developing new antibacterial agents and antioxidants (Shankerrao, Bodke, & Mety, 2013).

Electroluminescent Devices

Compounds based on benzofuran have been utilized in the development of electroluminescent devices. Specifically, novel hole transport materials based on triarylamine/naphtho[2,1-b]benzofuran demonstrated high efficiencies in green OLEDs, indicating their application in advanced electronic and optoelectronic devices (Wu, Tian, Hu, Lian, Dong, Liang, Huang, & Su, 2017).

Antiulcer Agents

Derivatives of 3-(2,3-dihydro-2,2-dimethyl-3-oxo-5-benzofuranyl) acrylic acid have been synthesized and tested for antiulcer activities. Certain compounds in this series demonstrated strong antiulcer activities, suggesting their potential application in treating ulcerative conditions (Kitazawa, Akahane, Nakano, Hayakawa, Sato, & Kobayashi, 1989).

properties

IUPAC Name

2-(2,2-dimethyl-3H-1-benzofuran-7-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2)8-10-5-3-4-9(6-7-13)11(10)14-12/h3-5H,6-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCTXUPEOREGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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